1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone
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Overview
Description
1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBPE and is a piperidine derivative that contains a benzothiazole moiety. In
Mechanism of Action
The mechanism of action of 1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, a process of programmed cell death. It has also been suggested that it inhibits the activity of acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone in lab experiments include its potent anticancer and neuroprotective activity, as well as its ability to inhibit acetylcholinesterase. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of 1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone. One potential direction is the development of novel derivatives that exhibit improved solubility and bioavailability. Another direction is the study of its potential use as a diagnostic tool for cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use in combination with other anticancer and neuroprotective agents.
Synthesis Methods
The synthesis of 1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone involves the reaction of 2-methyl-1,3-benzothiazole-6-amine with 4-piperidone hydrochloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and purification.
Scientific Research Applications
1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its potential use as a neuroprotective agent and as an inhibitor of acetylcholinesterase, an enzyme that is associated with Alzheimer's disease.
properties
IUPAC Name |
1-[4-[(2-methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-16-14-4-3-13(9-15(14)20-10)17-12-5-7-18(8-6-12)11(2)19/h3-4,9,12,17H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHKJGGSDGLJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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